
methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 3-position, a fluoro group at the 4-position, and a nitro group at the 2-position of the phenyl ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The resulting product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 1-(4-fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The fluoro group can enhance the compound’s binding affinity to specific targets, improving its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another fluorinated ester derivative with similar structural features.
Methyl 4-(2-fluoro-4-nitrophenyl)pyridine-2-carboxylate: A pyridine-based compound with comparable functional groups.
Uniqueness
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the fluoro and nitro groups also enhances its potential biological activities and makes it a valuable scaffold for further chemical modifications.
Eigenschaften
IUPAC Name |
methyl 1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O4/c1-19-11(16)8-4-5-14(13-8)9-3-2-7(12)6-10(9)15(17)18/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLJHLQBASEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
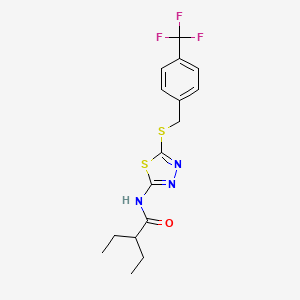
![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)
![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)
![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)
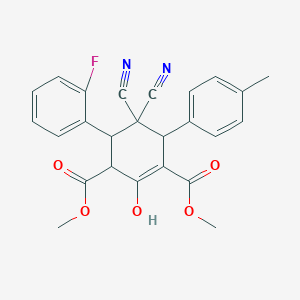
![2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2873224.png)
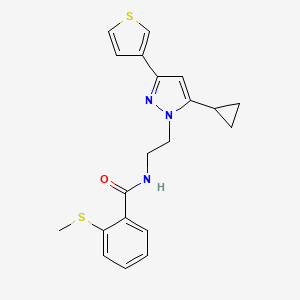
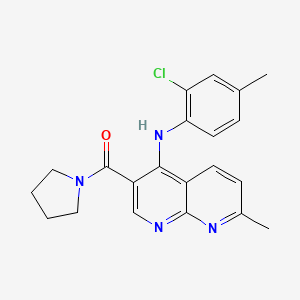
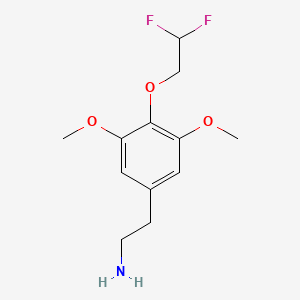
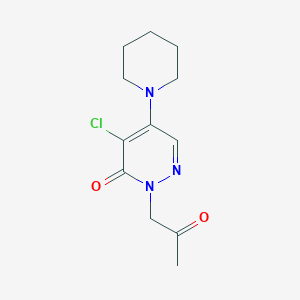
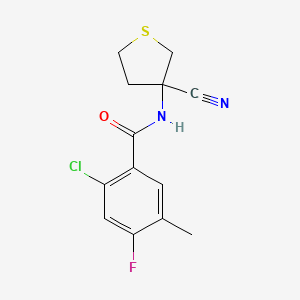
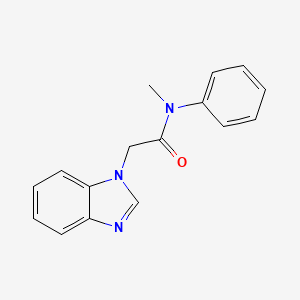
![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2873235.png)
